molecular formula C18H16N2O2 B2463017 N-(4-aminophenyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 954268-61-2

N-(4-aminophenyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2463017
CAS RN: 954268-61-2
M. Wt: 292.338
InChI Key: UWILUIKKBHGPJU-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-(naphthalen-2-yloxy)acetamide, commonly known as ANA, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. ANA is a synthetic compound that belongs to the class of compounds known as arylamides.

Scientific Research Applications

Synthesis and Derivative Compounds

  • Design and Synthesis : Novel derivatives of N-(naphthalen-2-yloxy)acetamide have been synthesized, with a focus on modifying the acetamide structure to create new compounds. These derivatives have been characterized using techniques like NMR, IR, and MS, showing the versatility of this compound in synthetic chemistry (Yang Jing, 2010).

  • Anti-HIV Activity : Derivatives of N-(naphthalen-2-yloxy)acetamide have shown promising results in inhibiting HIV-1 and HIV-2, highlighting its potential in antiviral drug development (Nawar S. Hamad et al., 2010).

Antiproliferative Activities

  • Anticancer Potential : Certain derivatives of N-(naphthalen-2-yloxy)acetamide have exhibited significant antiproliferative activities against various human cancer cell lines. This indicates its potential use in cancer therapy (I‐Li Chen et al., 2013).

Enzyme Inhibition and Biological Activities

  • Enzyme Inhibition : N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a related compound, has been identified as a potent inhibitor of aminopeptidase N. It also inhibits the invasion of endothelial cells, suggesting a role in anti-angiogenic therapy (Jiyong Lee et al., 2005).

  • Local Anesthetic Activity : 2-Substituted-N-(2-diethylaminoethyl)acetamides, similar in structure to N-(naphthalen-2-yloxy)acetamide, have shown local anesthetic activity, comparable to lidocaine. This suggests potential use in local anesthesia (D. Jindal et al., 2003).

Computational and Pharmacological Studies

  • Computational Evaluation : Computational studies on novel derivatives of N-(naphthalen-2-yloxy)acetamide have provided insights into their binding affinities and inhibitory effects in biological systems, which can aid in drug design and discovery (M. Faheem, 2018).

  • Antiparkinson's Activity : Derivatives of N-(naphthalen-2-yloxy)acetamide have been synthesized and evaluated for anti-Parkinson's activity, showcasing its potential in neuropharmacology (S. Gomathy et al., 2012).

Luminescent Properties

  • Luminescent Properties : Lanthanide(III) complexes with N-(naphthalene-2-yloxy)acetamide derivatives have shown bright red fluorescence in the solid state, which could be useful in materials science and bioimaging (Wei-Na Wu et al., 2006).

properties

IUPAC Name

N-(4-aminophenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-15-6-8-16(9-7-15)20-18(21)12-22-17-10-5-13-3-1-2-4-14(13)11-17/h1-11H,12,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWILUIKKBHGPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2-(naphthalen-2-yloxy)acetamide

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